molecular formula C18H20FN3O5S2 B6494907 ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate CAS No. 941962-20-5

ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate

Cat. No.: B6494907
CAS No.: 941962-20-5
M. Wt: 441.5 g/mol
InChI Key: DVPYDEJDERRDPF-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a piperidine-4-amido group and a 4-fluorobenzenesulfonyl moiety. The 4-fluorobenzenesulfonyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability . The compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by amide coupling to the thiazole scaffold, as inferred from analogous protocols .

Properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c1-2-27-17(24)15-11-28-18(20-15)21-16(23)12-7-9-22(10-8-12)29(25,26)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYDEJDERRDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds exhibit variations in substituents, influencing physicochemical and biological properties:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Ethyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]-1,3-thiazole-4-carboxylate 475.52 4-Fluorobenzenesulfonyl, piperidine-amide Not explicitly reported (inferred kinase inhibition)
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate 326.38 Phenylsulfonamido Antimicrobial activity (hypothesized)
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate 279.33 4-Fluorobenzyl No activity reported
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 315.31 Phenyl, trifluoromethyl Antifungal/anticancer (patented)

Physicochemical Properties

  • Lipophilicity : The 4-fluorobenzenesulfonyl group in the target compound increases logP compared to analogs with simpler sulfonamides (e.g., phenylsulfonamido in ). The ethyl ester further augments lipophilicity, favoring passive diffusion across biological membranes.
  • Hydrogen Bonding : The sulfonyl and amide groups enable hydrogen-bond interactions with biological targets, a feature shared with analogs like ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate .

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